REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[NH2:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([S:30](=[O:33])(=[O:32])[NH2:31])[C:22]=1[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:16](OC)=[O:17].C(OCC)(=O)C>N1C=CC=CC=1.O>[NH2:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([S:30](=[O:33])(=[O:32])[NH2:31])[C:22]=1[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:16][OH:17] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
After additional stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
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ADDITION
|
Details
|
are very cautiously added dropwise
|
Type
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STIRRING
|
Details
|
After stirring for a further 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
the solids are collected by filtration
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Type
|
CUSTOM
|
Details
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dried in air
|
Type
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ADDITION
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Details
|
The filter cake is treated with hot 4 N hydrochloric acid (about 500 ml)
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Type
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DISSOLUTION
|
Details
|
to dissolve inorganic material
|
Type
|
TEMPERATURE
|
Details
|
After cooling 3-amino-4-benzyl-5-sulfamylbenzyl alcohol
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
CUSTOM
|
Details
|
After recrystallization from aqueous ethanol it
|
Type
|
CUSTOM
|
Details
|
is obtained with a melting point of 159°-161° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(CO)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |